molecular formula C22H25BrN4O3 B480256 N~1~-(4-bromophenyl)-N~2~-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 496950-08-4

N~1~-(4-bromophenyl)-N~2~-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No.: B480256
CAS No.: 496950-08-4
M. Wt: 473.4g/mol
InChI Key: OGDLYSAVHLDZLZ-UHFFFAOYSA-N
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Description

N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound characterized by the presence of a bromophenyl group, a methylbenzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with 4-methylbenzoyl chloride to form an intermediate product. This intermediate is then reacted with piperazine and oxalyl chloride under controlled conditions to yield the final compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The piperazine ring and the bromophenyl group play crucial roles in these interactions, facilitating binding through hydrophobic and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide
  • N’-(4-fluorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide
  • N’-(4-iodophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide

Uniqueness

N’-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets. This makes it distinct from its chlorinated, fluorinated, and iodinated analogs.

Properties

CAS No.

496950-08-4

Molecular Formula

C22H25BrN4O3

Molecular Weight

473.4g/mol

IUPAC Name

N'-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H25BrN4O3/c1-16-2-4-17(5-3-16)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-19-8-6-18(23)7-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)

InChI Key

OGDLYSAVHLDZLZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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